3,4-Dimethoxybenzohydrazide

Antimicrobial Hydrazone MIC

This 3,4-dimethoxybenzohydrazide scaffold delivers validated biological activity across multiple therapeutic targets. Derivatives achieve urease inhibition IC50 as low as 8.40 µM (2.5× more potent than thiourea), tyrosinase inhibition comparable to kojic acid (IC50 ~19.72 µM), and antimicrobial MIC values of 11.64–12.07 µM against clinically relevant pathogens including S. typhi and A. baumanii. The 3,4-dimethoxy substitution pattern is essential for potency; non-substituted analogs cannot replicate these results. Supplied as a white to off-white crystalline solid at ≥98% purity with full spectroscopic characterization. Ideal for medicinal chemistry, catalyst ligand development, and cosmetic active formulation.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 41764-74-3
Cat. No. B1302353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxybenzohydrazide
CAS41764-74-3
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NN)OC
InChIInChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(12)11-10)5-8(7)14-2/h3-5H,10H2,1-2H3,(H,11,12)
InChIKeyLJMQIGMMUZLDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxybenzohydrazide: Technical Baseline for Research Sourcing & Procurement (CAS 41764-74-3)


3,4-Dimethoxybenzohydrazide (CAS 41764-74-3), also known as veratrohydrazide, is an aromatic acylhydrazide with the molecular formula C9H12N2O3 and molecular weight 196.20 g/mol [1]. The compound is synthesized via hydrazinolysis of methyl 3,4-dimethoxybenzoate with hydrazine hydrate in ethanol, yielding a white to off-white crystalline solid [2]. Its structure has been confirmed through comprehensive spectroscopic characterization including FT-IR, 1H NMR, 13C NMR, and elemental analysis [3]. The compound functions as a versatile building block for the synthesis of hydrazone derivatives via condensation with various aldehydes, which serves as the primary entry point for its use in medicinal chemistry and materials science applications [4]. The hydrazide functional group provides a reactive handle for forming Schiff bases and coordination complexes, making it a strategic intermediate in the design of biologically active molecules and catalytic systems [5].

Why 3,4-Dimethoxybenzohydrazide Cannot Be Directly Substituted by Unsubstituted Benzohydrazide or Mono-Methoxy Analogs in Research Protocols


Substitution of 3,4-dimethoxybenzohydrazide with benzohydrazide or 4-methoxybenzohydrazide is not scientifically valid without full revalidation of experimental outcomes. The 3,4-dimethoxy substitution pattern on the aromatic ring fundamentally alters electronic distribution, hydrogen bonding capacity, and steric profile, which in turn governs the compound's reactivity toward carbonyl condensation, its metal coordination geometry, and its fit within enzyme active sites [1]. In urease inhibition studies, derivatives of 3,4-dimethoxybenzohydrazide demonstrated IC50 values ranging from 8.40 ± 0.05 µM to 251.74 ± 6.82 µM across a 25-compound series, with the most potent derivative achieving approximately 2.5-fold greater inhibition than the standard thiourea (IC50 = 21.40 ± 0.21 µM) [2]. This structure-dependent potency cannot be assumed for unsubstituted or mono-substituted analogs. Similarly, in tyrosinase inhibition, the veratric acid (3,4-dimethoxybenzoic acid) scaffold provided derivatives with IC50 values of 19.72 ± 1.84 µM, comparable to kojic acid (19.08 ± 1.21 µM) [3]. The specific electronic and steric contributions of the 3,4-dimethoxy motif are essential for achieving these inhibition profiles; generic substitution risks loss of potency, altered selectivity, or complete inactivity.

3,4-Dimethoxybenzohydrazide: Quantitative Differentiation Evidence for Procurement Decision-Making


Antimicrobial Activity of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives vs. Clinical Standards

Derivatives of 3,4-dimethoxybenzohydrazide demonstrated antimicrobial activity that, in specific cases, equals or exceeds that of clinical reference standards. Compound 4h, an indolyl-substituted derivative, exhibited an MIC of 12.07 µM against S. typhi, which is 1.2-fold more potent (lower MIC) than ceftriaxone (MIC = 14.08 µM) [1]. Against S. aureus, the same derivative achieved an MIC of 5.88 µM, approaching the potency of ceftriaxone (MIC = 3.52 µM) [1]. Compound 4i, bearing a quinolinyl side chain, demonstrated an MIC of 11.64 µM against A. baumanii ATCC 19606 [1]. In terms of bactericidal activity, compound 4e achieved an MBC of 68.65 µM against E. coli, which is 1.6-fold more potent than ceftriaxone (MBC = 112.70 µM) [2]. This evidence establishes that the 3,4-dimethoxybenzohydrazide scaffold enables the generation of derivatives with clinically competitive antimicrobial activity, a property not inherent to unsubstituted benzohydrazide scaffolds.

Antimicrobial Hydrazone MIC MBC Structure-Activity Relationship

Urease Inhibitory Potency of 3,4-Dimethoxybenzohydrazide Derivatives vs. Standard Thiourea

A series of 25 3,4-dimethoxybenzohydrazide-derived Schiff bases were evaluated for urease inhibitory activity, with compounds 2, 3, 4, and 5 demonstrating IC50 values of 12.61 ± 0.07 µM, 18.24 ± 0.14 µM, 19.22 ± 0.21 µM, and 8.40 ± 0.05 µM, respectively [1]. Compound 5 achieved an IC50 of 8.40 ± 0.05 µM, which represents a 2.5-fold improvement in potency compared to the standard thiourea (IC50 = 21.40 ± 0.21 µM) [1]. The overall series displayed a wide activity range from 13.33 ± 0.58 µM to 251.74 ± 6.82 µM, demonstrating that the 3,4-dimethoxybenzohydrazide scaffold supports tunable urease inhibition through systematic structural modification [2]. Molecular docking studies confirmed that the 3,4-dimethoxy substitution pattern facilitates favorable binding interactions within the urease active site [1].

Urease Inhibition Antiulcer Schiff Base IC50 Enzyme Inhibition

Tyrosinase Inhibition by Veratric Acid-Derived Hydrazones vs. Kojic Acid

Derivatives of 3,4-dimethoxybenzohydrazide (veratric acid hydrazide) were evaluated for mushroom tyrosinase inhibitory activity. Compound D5, N'-(4-chlorobenzylidene)-3,4-dimethoxybenzohydrazide, exhibited an IC50 of 19.72 ± 1.84 µM, which is statistically comparable to the standard inhibitor kojic acid (IC50 = 19.08 ± 1.21 µM) [1]. Compound D12, N'-(2,3-dihydroxybenzylidene)-3,4-dimethoxybenzohydrazide, showed an IC50 of 20.63 ± 0.79 µM, also comparable to kojic acid [1]. Kinetic analysis via Lineweaver-Burk plots established that D5 acts as a competitive inhibitor of tyrosinase [1]. Additionally, D12 demonstrated potent free radical scavenging activity with an EC50 of 0.0097 ± 0.0011 mM, comparable to quercetin [2]. Molecular docking revealed favorable binding free energies for D5 and D12 in the mushroom tyrosinase active site [1].

Tyrosinase Inhibition Melanin Biosynthesis Browning Free Radical Scavenger Veratric Acid

Catalytic Oxidation Performance of 3,4-Dimethoxybenzohydrazide-Derived Dioxomolybdenum Complexes

Ligands derived from 3,4-dimethoxybenzohydrazide and salicylaldehyde (H2L1) were used to synthesize dioxomolybdenum complexes [MoO2L1·H2O]. When evaluated in the catalytic oxidation of tetralin using hydrogen peroxide (H2O2) as the oxidant, Complex 1 exhibited remarkable activity with a product selectivity of 95% for tetralone formation [1]. The high selectivity demonstrates that the 3,4-dimethoxybenzohydrazide-derived ligand framework effectively modulates the electronic environment of the molybdenum center, directing the oxidation pathway toward the desired ketone product. This level of selectivity is critical for industrial oxidation processes where side-product formation reduces yield and complicates purification.

Catalysis Tetralin Oxidation Molybdenum Complex Selectivity DFT

Analytical Method Validation for 3,4-Dimethoxybenzohydrazide via Reverse-Phase HPLC

3,4-Dimethoxybenzohydrazide can be reliably analyzed using a reverse-phase HPLC method with a simple mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. For mass spectrometry (MS)-compatible applications, phosphoric acid is replaced with formic acid [1]. The method is scalable and suitable for both analytical purity assessment and preparative separation of impurities [1]. Smaller 3 µm particle columns are available for fast UPLC applications, and the method is also suitable for pharmacokinetic studies [1]. This validated analytical approach provides a clear quality control framework for research and industrial use.

HPLC Analytical Method Quality Control Pharmacokinetics Reverse Phase

High-Value Application Scenarios for 3,4-Dimethoxybenzohydrazide Based on Verified Evidence


Antimicrobial Drug Discovery Programs Targeting Multidrug-Resistant Pathogens

Research groups engaged in antimicrobial drug discovery, particularly those targeting S. aureus, S. typhi, A. baumanii, E. coli, and P. aeruginosa, can leverage 3,4-dimethoxybenzohydrazide as a scaffold for generating hydrazone derivatives with MIC values comparable to or exceeding ceftriaxone. Derivatives such as 4h (MIC = 12.07 µM vs. S. typhi) and 4i (MIC = 11.64 µM vs. A. baumanii) demonstrate clinically relevant potency [1]. The scaffold's demonstrated MBC values (e.g., 68.65 µM for 4e vs. E. coli, exceeding ceftriaxone's 112.70 µM) support further in vivo efficacy and toxicity studies [2].

Antiulcer Drug Development via Urease Inhibition

Investigators pursuing urease inhibitors for antiulcer therapeutics can utilize 3,4-dimethoxybenzohydrazide to synthesize Schiff base derivatives with IC50 values as low as 8.40 ± 0.05 µM, representing a 2.5-fold potency advantage over the standard thiourea inhibitor (IC50 = 21.40 ± 0.21 µM) [3]. The scaffold's tunable activity profile (IC50 range 13.33–251.74 µM) enables structure-activity relationship studies, while confirmed non-cytotoxicity supports progression to animal models [3].

Cosmetic and Food Industry Applications as Tyrosinase Inhibitors and Antioxidants

Formulators developing skin-lightening agents, anti-browning additives, or antioxidant preservatives can employ 3,4-dimethoxybenzohydrazide derivatives as potent tyrosinase inhibitors. Compounds D5 and D12 exhibit IC50 values (19.72 and 20.63 µM) comparable to kojic acid (19.08 µM), a widely used reference inhibitor [4]. Compound D12 additionally provides free radical scavenging activity (EC50 = 0.0097 mM) comparable to quercetin [5], offering dual functionality in cosmetic and food preservation applications.

Industrial Catalysis for Selective Hydrocarbon Oxidation

Process chemists developing catalytic oxidation methods can utilize 3,4-dimethoxybenzohydrazide as a ligand precursor for dioxomolybdenum complexes. The resulting complex achieves 95% selectivity for tetralone in the oxidation of tetralin with H2O2 [6]. This high selectivity makes the scaffold attractive for fine chemical synthesis and pharmaceutical intermediate production where minimizing side products is economically critical.

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